molecular formula C19H20N6OS B12941198 (S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide

(S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide

Cat. No.: B12941198
M. Wt: 380.5 g/mol
InChI Key: APRXYRORERCWAV-JTQLQIEISA-N
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Description

(S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazo[4,5-d]thiazolo[5,4-b]pyridine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide involves multiple steps, including the formation of the imidazo[4,5-d]thiazolo[5,4-b]pyridine core and subsequent functionalization. The key steps typically include:

    Formation of the Imidazo[4,5-d]thiazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a strong acid or base as a catalyst.

    Final Coupling: The final step involves coupling the functionalized core with the acetamide group under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide: shares structural similarities with other imidazo[4,5-d]thiazolo[5,4-b]pyridine derivatives.

    Other Similar Compounds: Compounds with similar core structures but different substituents, such as those with different amino or acetamide groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H20N6OS

Molecular Weight

380.5 g/mol

IUPAC Name

N-[(1S)-1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]acetamide

InChI

InChI=1S/C19H20N6OS/c1-10(22-11(2)26)12-6-5-7-13(8-12)18-23-15-16-14(21-9-25(16)4)17(20-3)24-19(15)27-18/h5-10H,1-4H3,(H,20,24)(H,22,26)/t10-/m0/s1

InChI Key

APRXYRORERCWAV-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C

Canonical SMILES

CC(C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C

Origin of Product

United States

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